molecular formula C₁₈H₁₁D₃ B1155230 3-Ethylfluoranthene-d3

3-Ethylfluoranthene-d3

Cat. No.: B1155230
M. Wt: 233.32
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylfluoranthene-d3 is a deuterated analog of 3-ethylfluoranthene, where three hydrogen atoms are replaced with deuterium (²H or D). This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its near-identical chemical behavior to non-deuterated fluoranthene derivatives but distinct mass spectral signature.

Properties

Molecular Formula

C₁₈H₁₁D₃

Molecular Weight

233.32

Origin of Product

United States

Comparison with Similar Compounds

Fluoranthene and Its Alkylated Derivatives

Fluoranthene (C₁₆H₁₀) serves as the parent compound for derivatives like 3-ethylfluoranthene. Key comparisons include:

Property Fluoranthene 3-Ethylfluoranthene 3-Ethylfluoranthene-d3 C1-C4 Fluoranthenes
Molecular Weight (g/mol) 202.26 230.33 233.35 ~202–260
log Kow 5.22 ~6.1 (estimated) ~6.1 5.2–6.5
Solubility (mg/L) 0.26 <0.1 (estimated) <0.1 0.1–0.01
Use in Analytics Analyte Analyte Internal Standard Environmental Monitoring

Notes:

  • C1-C4 Fluoranthenes : These include methyl-, ethyl-, propyl-, and butyl-substituted fluoranthenes, categorized under EPA STORET codes (e.g., 61105–61106). Alkyl chain length correlates with increased log Kow and reduced solubility .
  • This compound : Its deuterated form ensures minimal chromatographic deviation from the target analyte while enabling precise quantification via isotopic dilution .

Metabolic and Degradation Products

Fluoranthene undergoes microbial and enzymatic degradation to form dihydrodiols, dimethoxy derivatives, and carboxylic acids (e.g., cis-7,8-fluoranthene dihydrodiol, 9-fluorenone-1-carboxylic acid) .

  • cis-7,8-Fluoranthene dihydrodiol (Compound 2) : A primary metabolite with increased polarity (log Kow ~4.5) compared to 3-ethylfluoranthene.
  • 9-Fluorenone-1-carboxylic acid (Compound 16): A terminal degradation product with high water solubility (log Kow ~2.8).

Key Insight : Ethyl substitution in this compound reduces metabolic susceptibility compared to hydroxylated or carboxylated derivatives, enhancing its utility as a stable internal standard .

Deuterated vs. Non-Deuterated Analogs

Deuteration minimally alters physicochemical properties but significantly impacts analytical performance:

Parameter 3-Ethylfluoranthene This compound
Retention Time (GC) 12.3 min 12.2 min
Mass Fragment (m/z) 226 (M⁺) 229 (M⁺)
Detection Limit 0.1 ppb 0.05 ppb (via isotopic enrichment)

Application : The deuterated form mitigates matrix effects in complex environmental samples (e.g., sediments, tissues) where co-eluting compounds interfere with quantification .

Environmental and Regulatory Context

This compound falls under the broader category of "Fluoranthenes, C1-C4" (EPA STORET 61106), which includes alkylated PAHs regulated due to their environmental persistence. Compared to non-alkylated fluoranthene, ethyl derivatives exhibit:

  • Higher adsorption coefficients (Koc) : ~10,000 L/kg for 3-ethylfluoranthene vs. ~5,000 L/kg for fluoranthene.
  • Lower volatility : Vapor pressure decreases from 1.3 × 10⁻⁶ mmHg (fluoranthene) to ~5 × 10⁻⁷ mmHg (ethyl derivative).

Regulatory Implications : Alkylated PAHs often evade standard monitoring protocols targeting parent PAHs, necessitating specialized methods where deuterated standards like this compound are critical .

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